Methyl (4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate
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Overview
Description
Methyl (4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate is a complex organic compound that features a thiazepane ring, a sulfonyl group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, starting with the formation of the thiazepane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonyl group is introduced via sulfonation reactions, and the final carbamate ester is formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Methyl (4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery efforts.
Medicine: Its structural features suggest potential pharmacological activity, making it a candidate for further investigation in medicinal chemistry.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl (4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate
- Methyl (4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetate
Uniqueness
Methyl (4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate is unique due to its specific combination of functional groups and its potential for diverse applications. Its thiazepane ring and sulfonyl group provide distinct chemical properties that can be leveraged in various research and industrial contexts.
Properties
IUPAC Name |
methyl N-[4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S2/c1-26-19(23)21-14-6-8-15(9-7-14)28(24,25)22-11-10-18(27-13-12-22)16-4-2-3-5-17(16)20/h2-9,18H,10-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWCAYBUCWWQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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